molecular formula C8H13ClN2 B8132051 1-(5-Methylpyridin-2-yl)ethanamine HCl

1-(5-Methylpyridin-2-yl)ethanamine HCl

Cat. No.: B8132051
M. Wt: 172.65 g/mol
InChI Key: QBMFTTZBSGXNML-UHFFFAOYSA-N
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Description

1-(5-Methylpyridin-2-yl)ethanamine HCl is a chemical compound with the molecular formula C₈H₁₂N₂·2HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical and pharmaceutical applications due to its unique properties .

Preparation Methods

The synthesis of 1-(5-Methylpyridin-2-yl)ethanamine HCl typically involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with ethylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to yield the desired amine. The product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the high quality of the final product .

Chemical Reactions Analysis

1-(5-Methylpyridin-2-yl)ethanamine HCl undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: It can be reduced to form more saturated amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Methylpyridin-2-yl)ethanamine HCl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Methylpyridin-2-yl)ethanamine HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(5-Methylpyridin-2-yl)ethanamine HCl can be compared with other similar compounds, such as:

    2-(5-Methylpyridin-2-yl)ethanamine: Similar structure but with different positional isomerism.

    1-(3-Methylpyridin-2-yl)ethanamine: Another positional isomer with different chemical properties.

    1-(5-Ethylpyridin-2-yl)ethanamine: Similar structure with an ethyl group instead of a methyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets .

Properties

IUPAC Name

1-(5-methylpyridin-2-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c1-6-3-4-8(7(2)9)10-5-6;/h3-5,7H,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMFTTZBSGXNML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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